molecular formula C24H22N6O4S B2743720 N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 872627-56-0

N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2743720
CAS No.: 872627-56-0
M. Wt: 490.54
InChI Key: YWBUBDLXSCNTOL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25_{25}H24_{24}N6_{6}O4_{4}S
Molecular Weight 504.6 g/mol
CAS Number 921080-30-0

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing oxadiazole moieties have shown antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that related pyrimidine derivatives possess antibacterial and antifungal activities. The presence of the thioamide group in the structure is thought to enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against pathogens .

Anticonvulsant Activity

Recent investigations into the anticonvulsant potential of related compounds have shown promising results. For example, structural analogs have been synthesized and tested in animal models for their ability to prevent seizures. The introduction of specific substituents has been linked to improved lipophilicity and bioavailability, which are critical for central nervous system (CNS) penetration .

Case Studies

  • Anticancer Activity Study
    • Objective : To assess the antiproliferative effects of N-(4-acetamidophenyl)-2-thioacetamide derivatives.
    • Method : Various derivatives were synthesized and tested against human cancer cell lines.
    • Findings : Certain derivatives showed IC50_{50} values in the low micromolar range, indicating significant cytotoxicity.
  • Antimicrobial Efficacy
    • Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticonvulsant Screening
    • Objective : To determine the potential anticonvulsant properties in rodent models.
    • Method : The maximal electroshock (MES) test was utilized.
    • Results : Compounds showed varying degrees of protection against induced seizures, with some achieving efficacy comparable to established anticonvulsants .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-14(31)25-16-9-11-17(12-10-16)26-18(32)13-35-22-19-21(29(2)24(34)30(3)23(19)33)27-20(28-22)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBUBDLXSCNTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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